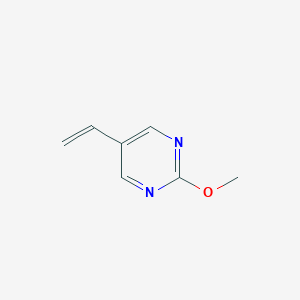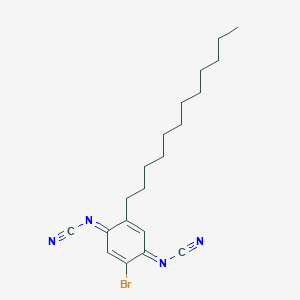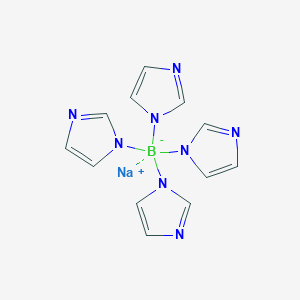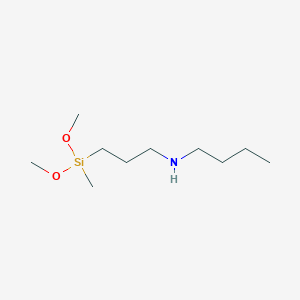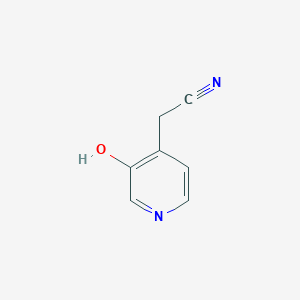
2-(3-Hydroxypyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypyridin-4-yl)acetonitrile, also known as HPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridine derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypyridin-4-yl)acetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
2-(3-Hydroxypyridin-4-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments include its high yield and purity, its ability to inhibit certain enzymes and proteins, and its potential use in various fields of research. The limitations of using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments include its unknown mechanism of action, its potential toxicity, and its limited solubility in water.
Direcciones Futuras
There are many future directions for the study of 2-(3-Hydroxypyridin-4-yl)acetonitrile. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to study its potential use as a drug delivery system. Additionally, further studies are needed to determine its potential toxicity and to optimize its solubility in water. Finally, more studies are needed to explore its potential use in other fields of research, such as materials science and nanotechnology.
In conclusion, 2-(3-Hydroxypyridin-4-yl)acetonitrile is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. While there are limitations to using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments, there are many future directions for its study that could lead to important scientific discoveries.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxypyridin-4-yl)acetonitrile involves the reaction between 3-hydroxypyridine-4-carbaldehyde and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the final product. The yield of this synthesis method is reported to be high, and the purity of the product can be obtained by simple recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypyridin-4-yl)acetonitrile has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(3-Hydroxypyridin-4-yl)acetonitrile has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In biochemistry, it has been studied for its ability to inhibit certain enzymes and proteins. In pharmacology, it has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
112390-79-1 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-(3-hydroxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1H2 |
Clave InChI |
IEYMDUHVHCBWKM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CC#N)O |
SMILES canónico |
C1=CN=CC(=C1CC#N)O |
Sinónimos |
4-Pyridineacetonitrile,3-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
